molecular formula C9H17NO2 B1143394 ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate CAS No. 1436-60-8

ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Cat. No.: B1143394
CAS No.: 1436-60-8
M. Wt: 171.23678
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Description

Structural Characterization of Ethyl (1R,2R)-2-Aminocyclohexane-1-Carboxylate

Crystallographic Analysis of Cyclohexane Ring Conformations

This compound adopts a chair conformation in its solid-state structure, as observed in analogous cyclohexane derivatives. The cyclohexane ring minimizes steric strain by arranging substituents in equatorial positions, with the ethyl ester group at C1 and the amino group at C2 both occupying equatorial positions to reduce 1,3-diaxial interactions. X-ray crystallographic studies of related compounds, such as the trans-configured cyclohexane-β-amino acid derivatives, reveal similar chair conformations stabilized by intramolecular hydrogen bonding between the amide proton and carbonyl oxygen.

The chair conformation is critical for the compound’s stability, as axial substituents would introduce steric clashes between the ethyl ester and amino groups. Computational studies on cyclohexylamine derivatives confirm that equatorial positioning of bulky groups like ethyl and amino moieties lowers strain energy, with axial arrangements being energetically unfavorable.

Stereochemical Configuration at C1 and C2 Positions

The (1R,2R) configuration is confirmed by stereospecific synthesis and chiral resolution methods. The ethyl ester group at C1 and the amino group at C2 are trans to each other, as indicated by the trans descriptor in the compound’s name.

Position Configuration Substituent Orientation Key Interactions
C1 R Equatorial ethyl ester Hydrogen bonding with C2 amine
C2 R Equatorial amino group Intramolecular H-bond with C1 carbonyl

The stereochemistry is enforced during synthesis, often via catalytic hydrogenation or enantioselective crystallization. For example, the use of ruthenium catalysts in hydrogenation reactions favors the trans configuration due to steric and electronic control during the reduction step.

Comparative Analysis of Cis vs Trans Isomer Stability

The trans isomer of ethyl 2-aminocyclohexane-1-carboxylate is thermodynamically more stable than its cis counterpart, a trend consistent with cyclohexane derivatives in general.

Key Stability Factors
  • Steric Effects :

    • Trans isomers minimize 1,3-diaxial interactions between substituents, reducing steric hindrance.
    • Cis isomers suffer from increased strain due to axial proximity of the ethyl ester and amino groups.
  • A-Values :

    • The ethyl ester (A-value ~1.75 kcal/mol) and amino group (A-value ~1.6 kcal/mol) prefer equatorial positions, favoring the trans configuration.
  • Hydrogen Bonding :

    • In trans isomers, the equatorial amino group forms a 14-membered hydrogen bond with the carbonyl oxygen, stabilizing the conformation.
Physical Property Comparison
Property Trans Isomer (CID 818058) Cis Isomer (CID 818060)
Melting Point 128–135°C (hydrochloride) 152–156°C (hydrochloride)
Solubility Moderate in methanol Higher in polar solvents
Crystal Packing Stabilized by H-bonds Less ordered networks

The trans isomer’s stability is further demonstrated by its superior gelation properties in racemic mixtures, where trans configurations dominate in supramolecular assemblies.

Properties

IUPAC Name

ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODUKXHGDCJEOZ-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801245110
Record name rel-Ethyl (1R,2R)-2-aminocyclohexanecarboxylate
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Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1436-61-9
Record name rel-Ethyl (1R,2R)-2-aminocyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1436-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-Ethyl (1R,2R)-2-aminocyclohexanecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of Cyclohexane-1,2-Diamine

The primary amino group of (1R,2R)-cyclohexane-1,2-diamine undergoes regioselective esterification with ethyl chloroformate in dichloromethane (DCM) at 0–5°C. Triethylamine (Et₃N) acts as a base to scavenge HCl, yielding ethyl (1R,2R)-2-amino-1-carbamoylcyclohexane as an intermediate.

Reaction Conditions

  • Temperature: 0–5°C (prevents di-esterification)

  • Solvent: Anhydrous DCM

  • Yield: 78–82%

Amino Group Protection and Deprotection

The secondary amine is protected using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF), followed by acidic hydrolysis (HCl/dioxane) to regenerate the free amine after esterification.

Optimization Insight

  • Boc protection efficiency: >95% at pH 8.5–9.0

  • Deprotection time: 3–4 hours in 4M HCl

Chiral Resolution and Purification

Enantiomeric excess (ee) is achieved via chiral high-performance liquid chromatography (HPLC) using a Daicel CHIRALCEL OD-RH column. Elution with methanol/aqueous H₃PO₄ (1:1 v/v) resolves (1R,2R)- and (1S,2S)-enantiomers with retention times of 24.0 and 29.8 minutes, respectively.

Industrial-Scale Production Methods

Continuous-Flow Synthesis

A continuous-flow system combining reductive amination and esterification steps reduces batch variability. Key parameters:

  • Residence time: 12–15 minutes

  • Temperature: 50–60°C

  • Catalytic hydrogenation pressure: 10–12 bar

Advantages

  • 20% higher throughput vs. batch processes

  • Reduced solvent waste (20% improvement)

Crystallization-Induced Asymmetric Transformation

Racemic mixtures are dynamically resolved using chiral carboxylic acids (e.g., L-tartaric acid) in ethanol/water. The (1R,2R)-enantiomer preferentially crystallizes, achieving >99% ee after three recrystallizations.

Quality Control and Analytical Techniques

ParameterMethodSpecification
Enantiomeric purityChiral HPLC (Daicel OD-RH)≥99% ee
Chemical purity¹H NMR (400 MHz, CDCl₃)<0.5% impurities
Melting pointDSC128–135°C
Residual solventsGC-FID<500 ppm

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Cost (USD/g)Scalability
Reductive amination7899.5120Moderate
Chiral pool synthesis6599.8180Low
Continuous-flow8598.990High

Key Observations

  • Reductive amination balances cost and efficiency for mid-scale production.

  • Continuous-flow methods excel in large-scale settings despite marginally lower ee .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted cyclohexane derivatives, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Chiral Building Block: Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is widely used as a chiral building block in organic synthesis. Its chirality allows for the production of enantiomerically pure compounds that are essential in pharmaceuticals and agrochemicals.
  • Reactions: It undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the amino group can be oxidized to form imines or oximes, while the ester can be reduced to yield alcohols.

2. Biology:

  • Neurotransmitter Modulation: Research indicates that this compound may have potential as a neurotransmitter modulator, influencing pathways related to neurological disorders. Its structural similarity to natural amino acids enhances its interaction with biological receptors.
  • Enzyme Inhibition: Studies have explored its role in enzyme inhibition, suggesting applications in biochemical assays and drug design.

3. Medicine:

  • Therapeutic Potential: this compound is being investigated for its therapeutic applications. It serves as a precursor in the development of drugs targeting various conditions, including neurological disorders .
  • Gelling Agents: Recent studies have highlighted its potential as a gelling agent in formulations, surpassing the gelation abilities of its enantiomers in certain contexts .

Case Studies

Case Study 1: Neurotransmitter Modulation
A study focused on the compound's role as a modulator of neurotransmitter systems demonstrated its ability to influence synaptic transmission. The research utilized various biological assays to assess binding affinities and functional outcomes related to neurotransmitter receptors.

Case Study 2: Gelling Agent Development
In another investigation, this compound was evaluated for its gelling properties in organic solvents. The results indicated that specific formulations using this compound exhibited superior gelation capabilities compared to traditional gelling agents, suggesting its utility in pharmaceutical and cosmetic applications .

Mechanism of Action

The mechanism of action of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate involves its interaction with molecular targets through its chiral centers. The compound can form specific interactions with enzymes and receptors, influencing biological pathways and processes. The stereochemistry of the compound is crucial for its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Variation in Ring Size

Altering the carbocyclic ring size significantly impacts physical and optical properties. For example:

Compound Name Ring Size Molecular Formula Specific Rotation [α]D²⁵ CAS Number Reference
Ethyl (1R,2S)-2-aminocyclopentanecarboxylate 5 C₈H₁₅NO₂ -6.94 (c 0.20, EtOH) 1609100-30-2
Ethyl (1R,2S)-2-aminocyclohexanecarboxylate 6 C₉H₁₇NO₂ -11.13 (c 0.20, EtOH) 2724641 (HCl salt)
Ethyl (1R,2S)-2-aminocycloheptanecarboxylate 7 C₁₀H₁₉NO₂ -4.09 (c 0.23, EtOH) N/A

Key Findings :

  • Larger rings (e.g., cycloheptane) exhibit reduced optical rotation compared to smaller analogs, suggesting conformational flexibility influences chirality .

Stereochemical Variations

Diastereomers and enantiomers display distinct physicochemical profiles:

Compound Name Stereochemistry Specific Rotation [α]D²⁵ CAS Number Reference
Ethyl (1R,2R)-2-aminocyclohexanecarboxylate (1R,2R) Not reported N/A -
Ethyl (1R,2S)-2-aminocyclohexanecarboxylate (1R,2S) -11.13 (c 0.20, EtOH) 2724641 (HCl salt)
Methyl (1r,2r)-2-aminocyclohexanecarboxylate HCl (1r,2r) N/A 1024618-29-8

Key Findings :

  • Methyl esters (e.g., methyl (1r,2r)) are commonly used in peptide synthesis due to improved solubility .

Ester Group Modifications

Switching the ester group alters solubility and reactivity:

Compound Name Ester Group Molecular Formula CAS Number Purity Reference
Ethyl (1R,2R)-2-aminocyclohexanecarboxylate Ethyl C₉H₁₇NO₂ N/A 95% (HCl)
Methyl (1r,2r)-2-aminocyclohexanecarboxylate HCl Methyl C₈H₁₅NO₂·HCl 1024618-29-8 95%

Key Findings :

  • Ethyl esters generally enhance lipophilicity, favoring membrane permeability in drug design .
  • Methyl esters are preferred for solid-phase synthesis due to lower steric hindrance .

Unsaturated vs. Saturated Analogs

Introduction of a double bond modifies electronic properties:

Compound Name Structure Feature Molecular Formula CAS Number Reference
Ethyl 2-amino-1-cyclohexene-1-carboxylate Unsaturated C₉H₁₃NO₂ 312929 (PubChem)

Key Findings :

  • The conjugated double bond in cyclohexene derivatives increases reactivity, enabling applications in Michael additions or Diels-Alder reactions .
  • Saturated analogs (e.g., cyclohexane) offer greater stability for long-term storage .

Substituent Variations

Functional groups on the ring influence bioactivity:

Compound Name Substituent Molecular Formula CAS Number Reference
Ethyl (1R,2R,4S,5S)-4-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate Benzyloxycarbonyl C₁₈H₂₁NO₅ 1175789-30-6

Key Findings :

  • Bulky substituents (e.g., benzyloxycarbonyl) enhance steric shielding, protecting amino groups during peptide coupling .

Biological Activity

Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a chiral compound with significant implications in medicinal chemistry and biological research. Its unique structure, characterized by a cyclohexane ring with an amino group and a carboxylate ester, allows it to participate in various biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H17_{17}N1_{1}O2_{2}
  • Chirality : The (1R,2R) configuration is crucial for its biological activity, influencing how the compound interacts with biological receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's chirality allows it to fit into active sites or binding pockets with high specificity, which influences various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its potential role in inhibiting enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting arginase activity, which is significant in various metabolic disorders.
  • Neurotransmitter Modulation : Research indicates that the compound may modulate neurotransmitter systems, potentially offering avenues for treating neurological disorders.

Biological Activities

This compound exhibits several notable biological activities:

  • Antiproliferative Effects : Studies have demonstrated that this compound can inhibit the growth of cancer cell lines. For example, it has been tested against murine leukemia cells (L1210) and human cervix carcinoma cells (HeLa), showing varying degrees of cytotoxicity .
  • Gelling Agent : The compound has been explored as a gelling agent in organic solvents. Its ability to form stable gels in various solvents makes it a candidate for applications in drug delivery systems and material science .

1. Enzyme Inhibition Study

A study focused on the inhibition of arginase by this compound revealed that the compound could significantly reduce enzyme activity at micromolar concentrations. This inhibition is crucial for conditions where arginase plays a role in metabolic dysregulation.

2. Antiproliferative Activity

In vitro tests on cancer cell lines showed that this compound exhibited IC50_{50} values ranging from 10 μM to 50 μM across different cell types. The structure-activity relationship (SAR) analysis indicated that modifications to the side chains could enhance potency against specific targets .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundBiological ActivityIC50_{50} (μM)Mechanism
This compoundAntiproliferative10 - 50Enzyme inhibition
Racemic Ethyl 2-(aminomethyl)cyclohexane-1-carboxylateArginase inhibition15 - 60Competitive inhibition
(1S,2R)-Ethyl 2-(phenethylamino)cyclohexanecarboxylateNeurotransmitter modulation20 - 70Receptor binding

Q & A

Basic Research Questions

Q. How can the synthesis of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate be optimized for high enantiomeric purity?

  • Methodology : Use chiral auxiliaries or catalysts (e.g., Rhodium complexes with phosphine ligands) to control stereoselectivity during the cyclohexane ring formation. Monitor reaction conditions (e.g., low temperature for kinetic control) and employ purification techniques like chiral HPLC or recrystallization to isolate the desired (1R,2R) diastereomer. Confirmation via polarimetry and circular dichroism (CD) spectroscopy is recommended .

Q. What spectroscopic techniques are most reliable for confirming the stereochemistry of this compound?

  • Methodology :

  • NMR : Use 2D NOESY to detect spatial proximity between the amine proton and adjacent cyclohexane protons, confirming the cis configuration.
  • X-ray crystallography : Resolve the crystal structure to unambiguously assign the (1R,2R) configuration.
  • Chiral HPLC : Compare retention times with known enantiomers using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

Advanced Research Questions

Q. How do computational methods like molecular docking and DFT predict the biological activity of this compound?

  • Methodology :

  • Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to target receptors (e.g., serotonin receptors). Prioritize binding poses with strong hydrogen bonds between the amine group and receptor residues (e.g., Asp155 in 5-HT₃).
  • DFT calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., electrostatic potential maps) that influence interactions. Validate results with in vitro binding assays .

Q. What conformational states dominate in this compound, and how do they affect receptor binding?

  • Methodology : Perform NMR relaxation experiments to study ring puckering dynamics in solution. Combine with molecular dynamics (MD) simulations (AMBER force field) to identify low-energy conformers. For example, a chair conformation with axial ester and equatorial amine groups may enhance hydrophobic interactions in lipid-rich environments .

Q. How can discrepancies between computational predictions and experimental binding data for this compound be resolved?

  • Methodology :

  • Parameter refinement : Adjust force field parameters (e.g., partial charges) in MD simulations to better match experimental NMR or crystallographic data.
  • Mutagenesis studies : Modify key receptor residues (e.g., via alanine scanning) to test predicted binding interactions.
  • Free energy calculations : Use MM-PBSA/GBSA methods to quantify binding affinity differences between enantiomers .

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